Ado-trastuzuMab-eMtansine cas nr
货号:
B8209480
CAS 编号:
1018448-65-1
分子量:
974.6 g/mol
InChI 键:
WPWQMVXPTHKASL-KLVLVJRKSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ado-trastuzuMab-eMtansine, also known as Trastuzumab Emtansine, is a compound with a molecular weight of 974.57 . It is a humanized monoclonal antibody (trastuzumab) covalently linked to the cytotoxic agent DM1 .
Synthesis Analysis
The synthesis of Ado-trastuzuMab-eMtansine involves complex biochemical processes. Detailed information about its synthesis can be found in various scientific papers .Molecular Structure Analysis
The molecular structure of Ado-trastuzuMab-eMtansine is quite complex. It includes a humanized monoclonal antibody linked to a cytotoxic agent . More in-depth structural characterization can be found in scientific literature .Chemical Reactions Analysis
The chemical reactions involving Ado-trastuzuMab-eMtansine are complex and involve multiple stages. These reactions are crucial for its function as a drug .Physical and Chemical Properties Analysis
Ado-trastuzuMab-eMtansine has a molecular weight of 974.57 and its IUPAC name is quite complex .作用机制
安全和危害
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ado-trastuzuMab-eMtansine involves the conjugation of the monoclonal antibody trastuzumab with the cytotoxic agent emtansine (DM1) via a stable linker. This is achieved through a series of chemical reactions that result in the formation of the final product.", "Starting Materials": [ "Trastuzumab", "Emtansine (DM1)", "Linker molecule", "Protecting groups", "Solvents", "Reagents" ], "Reaction": [ "Protection of functional groups on trastuzumab and emtansine", "Activation of linker molecule", "Conjugation of linker molecule to trastuzumab", "Removal of protecting groups", "Activation of emtansine", "Conjugation of activated emtansine to linker-modified trastuzumab", "Purification of Ado-trastuzuMab-eMtansine" ] } | |
CAS 编号 |
1018448-65-1 |
分子式 |
C47H64ClN5O13S |
分子量 |
974.6 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChI 键 |
WPWQMVXPTHKASL-KLVLVJRKSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
(E)-3-(3-pentyloxiran-2-yl)prop-1-en-1-ol
Cat. No.: B8209399
CAS No.:
4-[[2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(5-methyl-3-...
Cat. No.: B8209409
CAS No.:
3-Butan-2-yl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16-hex...
Cat. No.: B8209416
CAS No.:
Terreic acid (6CI)
Cat. No.: B8209429
CAS No.: